2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE
Description
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetraazole ring, a benzyloxyphenyl group, and a cyclopentylacetamide moiety, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(22-18-8-4-5-9-18)14-26-24-21(23-25-26)17-10-12-19(13-11-17)28-15-16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDYUDXFGZEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate can be synthesized through a series of reactions, including the formation of oximes and hydrazones . The final step involves the cyclization of the intermediate to form the tetraazole ring under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(BENZYLOXY)-5-(HYDROXYL)PHENYL)BENZOTHIAZOLE: Known for its MAO-B inhibitory activity and potential in treating Parkinson’s disease.
2-(4-(BENZYLOXY)PHENYL)ETHANOL: Used in various chemical syntheses and as a precursor for other compounds.
Uniqueness
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-CYCLOPENTYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tetraazole ring and cyclopentylacetamide moiety differentiate it from other similar compounds, making it a valuable subject for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
